molecular formula C8H6ClF3N2 B13679632 2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride

Cat. No.: B13679632
M. Wt: 222.59 g/mol
InChI Key: QFHWYAKEYKIDAD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride is an organic compound characterized by the presence of trifluoromethyl and pyridyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 5-methyl-2-pyridine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The pyridyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.

Properties

Molecular Formula

C8H6ClF3N2

Molecular Weight

222.59 g/mol

IUPAC Name

2,2,2-trifluoro-N-(5-methylpyridin-2-yl)ethanimidoyl chloride

InChI

InChI=1S/C8H6ClF3N2/c1-5-2-3-6(13-4-5)14-7(9)8(10,11)12/h2-4H,1H3

InChI Key

QFHWYAKEYKIDAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N=C(C(F)(F)F)Cl

Origin of Product

United States

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